molecular formula C16H12N4S B2930834 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine CAS No. 710286-70-7

1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine

Cat. No.: B2930834
CAS No.: 710286-70-7
M. Wt: 292.36
InChI Key: MBYOLPCUJKPJGJ-UHFFFAOYSA-N
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Description

1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine is a complex organic compound that features a benzimidazole moiety linked to a phthalazine ring via a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine typically involves the condensation of 1H-benzo[d]imidazole-2-thiol with phthalazine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the thioether bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    1H-benzo[d]imidazole-2-thiol: Shares the benzimidazole moiety but lacks the phthalazine ring.

    Phthalazine derivatives: Contain the phthalazine ring but differ in the substituents attached to it.

Uniqueness: 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine is unique due to the presence of both the benzimidazole and phthalazine moieties linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethylsulfanyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)9-17-20-16(12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYOLPCUJKPJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2SCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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